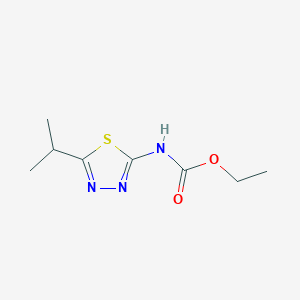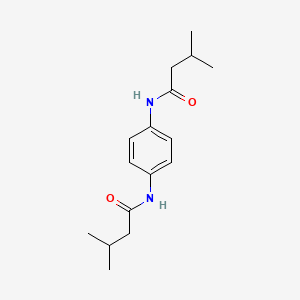
5-(4-chlorophenyl)-4-isopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorophenyl)-4-isopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has unique properties that make it suitable for use in different experiments.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-4-isopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves the inhibition of certain enzymes and proteins that are essential for the growth and survival of microorganisms and cancer cells. This compound has been shown to inhibit the growth of various fungi and bacteria by interfering with their cell wall synthesis and protein synthesis. Additionally, it has been found to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(4-chlorophenyl)-4-isopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione have been extensively studied in vitro and in vivo. This compound has been found to exhibit low toxicity and high selectivity towards certain microorganisms and cancer cells. It has also been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(4-chlorophenyl)-4-isopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments include its high potency, low toxicity, and selectivity towards certain microorganisms and cancer cells. However, the limitations of using this compound include its limited solubility in water and its potential to form insoluble aggregates, which can affect the accuracy of certain experiments.
Future Directions
There are several future directions for the research on 5-(4-chlorophenyl)-4-isopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. These include the development of new synthesis methods to improve the yield and purity of the compound, the identification of new targets for its antifungal, antibacterial, and anticancer activities, and the investigation of its potential applications in other fields, such as materials science and catalysis.
In conclusion, 5-(4-chlorophenyl)-4-isopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique properties make it suitable for use in different experiments, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of this compound in various fields of scientific research.
Synthesis Methods
The synthesis of 5-(4-chlorophenyl)-4-isopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is achieved through a multi-step process that involves the reaction of 4-chlorophenylhydrazine with isopropyl isothiocyanate. The intermediate product is then reacted with triethylorthoformate and subsequently hydrolyzed to obtain the final product. This synthesis method has been optimized to produce high yields of the compound and is widely used in research.
Scientific Research Applications
5-(4-chlorophenyl)-4-isopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antifungal, antibacterial, and anticancer properties. This compound has also been used as a starting material for the synthesis of other biologically active compounds.
properties
IUPAC Name |
3-(4-chlorophenyl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3S/c1-7(2)15-10(13-14-11(15)16)8-3-5-9(12)6-4-8/h3-7H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECPLKTZAUXDAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NNC1=S)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-4-isopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-cyanophenyl)-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5721966.png)




![4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5721999.png)
![2-(1-naphthyl)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5722000.png)
![N~1~-[2,4-bis(4-methyl-1-piperidinyl)-5-nitrobenzylidene]-1H-tetrazole-1,5-diamine](/img/structure/B5722024.png)

![N-(3,4-dimethylphenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5722035.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5722050.png)
![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5722051.png)
